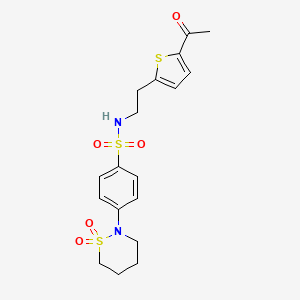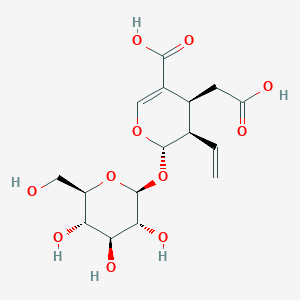
N-Isopropyloxetan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Isopropyloxetan-3-amine hydrochloride, also known as ISOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a small molecule that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Synthesis of New Oxetane Derivatives
“N-Isopropyloxetan-3-amine hydrochloride” can be used in the synthesis of new oxetane derivatives . Oxetanes are a class of organic compounds containing a four-membered ring. They have been the subject of numerous studies due to their potential applications in medicinal chemistry .
Reactivity Studies
This compound can also be used in reactivity studies. For instance, it can be used to study the formation of the oxetane ring from an epoxide, which requires moderate heating . Such studies can provide valuable insights into the reactivity of oxetanes and related compounds .
Medicinal Chemistry
In the field of medicinal chemistry, “N-Isopropyloxetan-3-amine hydrochloride” can be used to synthesize compounds with potential therapeutic applications . For example, oxetanes have been used in the development of new drugs due to their unique chemical properties .
Forensic Applications
“N-Isopropyloxetan-3-amine hydrochloride” has been categorized as an adulterant and has been found in samples seized by law enforcement . Therefore, it can be used as an analytical reference standard in forensic applications .
Research and Development of New Analytical Methods
This compound can be used in the research and development of new analytical methods. For example, it can be used as a reference standard in the development of new methods for the detection and quantification of adulterants .
Studies on Ring Expansion
“N-Isopropyloxetan-3-amine hydrochloride” can be used in studies on ring expansion. For instance, it can be used to study the ring expansion of an unsubstituted epoxide . These studies can provide valuable insights into the mechanisms of ring expansion reactions .
properties
IUPAC Name |
N-propan-2-yloxetan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-6-3-8-4-6;/h5-7H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKFFHJXFXZSLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1COC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyloxetan-3-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)






![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)